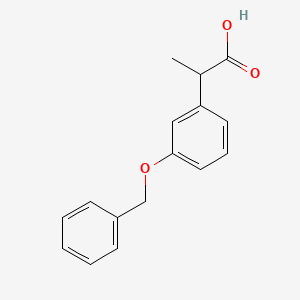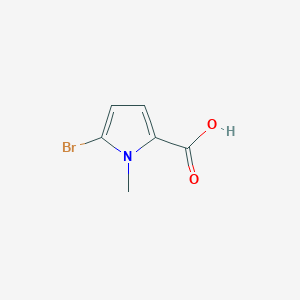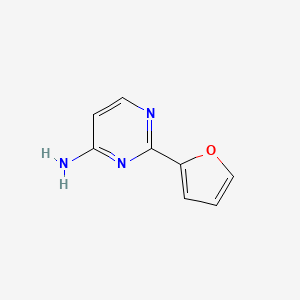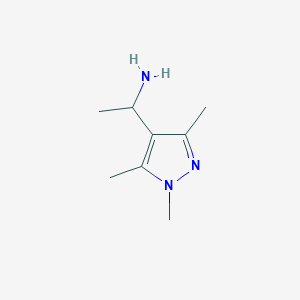
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of N-substituted pyrazoles, various substituents can be introduced at the nitrogen atom to modify the compound's properties. For example, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its derivatives has been described, indicating the versatility of the pyrazole scaffold for chemical modifications .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The optimized molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data, such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are consistent with the XRD data, confirming the reliability of the theoretical models.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acylation, condensation, and complexation with metals. For instance, the acylation of 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one with acid chlorides followed by condensation with primary amines has been reported to afford enamines . Additionally, the design and synthesis of bis(pyrazolyl)ethanamine ligands for copper(I) complexes demonstrate the reactivity of pyrazole derivatives towards metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The stability of these molecules can be attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . The HOMO-LUMO analysis is used to determine the charge transfer within the molecules, which is important for understanding their reactivity . The molecular electrostatic potential (MEP) studies reveal the regions of the molecule that are susceptible to nucleophilic and electrophilic attacks . Additionally, the first hyperpolarizability of these compounds suggests their potential role in nonlinear optics .
Applications De Recherche Scientifique
Pyrazoline as a Scaffold for Monoamine Oxidase Inhibition
Pyrazoline derivatives have been identified as promising scaffolds for the inhibition of Monoamine Oxidase (MAO), an enzyme target for the treatment of various neuropsychiatric and neurodegenerative disorders. Research highlights the significance of substitution patterns on the pyrazoline nucleus for MAO inhibition, indicating that the bulkiness of substituents at the 1 and 3 positions of the scaffold could influence selectivity towards MAO-A and MAO-B isoforms (Mathew et al., 2013).
Therapeutic Targets for Neurodegenerative Disorders
Pyrazolines have shown potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their neuroprotective properties, demonstrated through structure–activity relationships (SARs), molecular docking, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions, position them as valuable heteroaromatic scaffolds in drug development for neurodegenerative disorders (Ahsan et al., 2022).
Pyrazoline Derivatives for Anticancer Activity
The anticancer activity of pyrazoline derivatives has been explored through various synthetic strategies, underscoring the heterocyclic compound's potential as a versatile pharmacophore. The extensive review of patent literature highlights the significant biological effect of pyrazoline derivatives against cancer, showcasing the compound's potential as a novel moiety in cancer research (Ray et al., 2022).
Synthetic Strategies and Medicinal Applications
The synthesis and medicinal applications of pyrazoline and pyrazole derivatives have been extensively studied, revealing their broad pharmacological effects. These compounds exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, among others, making them a focal point for new drug development (Shaaban et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWKRDLLRAVAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598870 |
Source


|
| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine | |
CAS RN |
936940-12-4 |
Source


|
| Record name | α,1,3,5-Tetramethyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

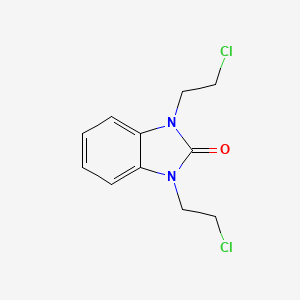
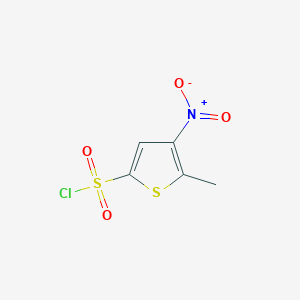
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)

